molecular formula C21H22N4O2S2 B12202160 N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide

Cat. No.: B12202160
M. Wt: 426.6 g/mol
InChI Key: IFAQHVPWSIOZEW-UHFFFAOYSA-N
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Description

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide is a complex organic compound that features a unique combination of thiazole, oxadiazole, and adamantane moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and oxadiazole rings, followed by their coupling with the adamantane moiety.

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of acylhydrazides with nitriles in the presence of a dehydrating agent.

    Coupling with Adamantane: The final step involves the coupling of the thiazole-oxadiazole intermediate with an adamantane derivative, such as 1-adamantanecarboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide is unique due to the combination of thiazole, oxadiazole, and adamantane moieties, which confer distinct biological and chemical properties. This combination enhances its potential as a multifunctional compound in various applications .

Properties

Molecular Formula

C21H22N4O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C21H22N4O2S2/c1-11-16(18-23-17(25-27-18)15-3-2-4-28-15)29-20(22-11)24-19(26)21-8-12-5-13(9-21)7-14(6-12)10-21/h2-4,12-14H,5-10H2,1H3,(H,22,24,26)

InChI Key

IFAQHVPWSIOZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=NO5)C6=CC=CS6

Origin of Product

United States

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